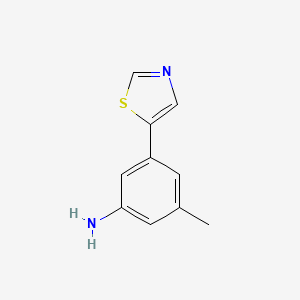

3-Methyl-5-(1,3-thiazol-5-yl)aniline

Description

3-Methyl-5-(1,3-thiazol-5-yl)aniline is an aromatic amine featuring a methyl group at the 3-position and a 1,3-thiazole ring at the 5-position of the aniline backbone. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole-containing scaffolds, such as antiviral, anticancer, and antibacterial activities .

Properties

IUPAC Name |

3-methyl-5-(1,3-thiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUHONKZQKGGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-5-(1,3-thiazol-5-yl)aniline may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1,3-thiazol-5-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted thiazoles, thiazolidines, and aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

3-Methyl-5-(1,3-thiazol-5-yl)aniline serves as a precursor in the synthesis of more complex heterocyclic compounds. The unique structure allows for various chemical modifications, facilitating the creation of derivatives that can exhibit enhanced biological activities or novel properties.

Reactivity:

The compound can undergo several types of reactions:

- Oxidation: Can be converted into sulfoxides or sulfones.

- Reduction: The thiazole ring can be transformed into thiazolidine derivatives.

- Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the thiazole or aniline moieties.

Biological Applications

Pharmacological Potential:

Research has highlighted the biological activities associated with thiazole derivatives, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. For instance, 3-Methyl-5-(1,3-thiazol-5-yl)aniline has been investigated for its potential as an enzyme inhibitor and receptor modulator .

Therapeutic Uses:

The compound has been linked to various therapeutic applications:

- Anticancer Agents: Thiazole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth.

- Antimicrobial Activity: Studies indicate that related compounds can combat bacterial infections effectively .

- Neurological Disorders: There is ongoing research into the use of these compounds for treating conditions like Alzheimer's disease and schizophrenia .

Industrial Applications

Dyes and Pigments:

3-Methyl-5-(1,3-thiazol-5-yl)aniline is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. This makes it suitable for applications in textiles and coatings.

Corrosion Inhibition:

The compound has also been explored as a corrosion inhibitor in industrial settings. Its efficacy in protecting metals from corrosion in acidic environments has been documented, showcasing its potential in prolonging the lifespan of equipment .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of 3-Methyl-5-(1,3-thiazol-5-yl)aniline exhibited significant antibacterial activity against several strains of bacteria. The structure-function relationship was analyzed to determine which modifications enhanced efficacy .

Case Study 2: Corrosion Inhibition

Research focused on the performance of thiazole-based compounds as corrosion inhibitors revealed that 3-Methyl-5-(1,3-thiazol-5-yl)aniline provided substantial protection against mild steel corrosion in hydrochloric acid solutions. The protective mechanism was attributed to the formation of a protective layer on the metal surface .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1,3-thiazol-5-yl)aniline involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

3-(1,3-Thiazol-5-yl)aniline (Unmethylated Analog)

Structure : Lacks the 3-methyl group present in the target compound.

Synthesis : Prepared via general procedure B, yielding 73% as a colorless liquid .

Properties :

- Molecular Weight : 176.2 g/mol (C₉H₈N₂S).

- 1H NMR : Distinct signals at δ 8.72 (s, 1H, thiazole-H) and δ 3.80 (br. s., 2H, NH₂).

- Mass Spec : [M+H]⁺ = 177.4 (calculated: 177.1) .

Comparison : - The absence of the methyl group reduces steric hindrance and lipophilicity (clogP ~1.8 vs. ~2.3 for the methylated analog).

- Biological activity differences may arise from altered solubility and target binding.

3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline

Structure : Features chloro substituents on both the thiazole ring and the aniline’s methylene linker.

Applications : Used as a pharmaceutical intermediate, emphasizing its role in drug synthesis .

Properties :

- Purity : >99% (bulk supplier specifications).

- Storage : Stable at room temperature .

Comparison : - Chlorine atoms increase electron-withdrawing effects, reducing basicity of the aniline NH₂ group (pKa ~3.5 vs. ~4.8 for the target compound).

- Enhanced reactivity in nucleophilic substitution reactions due to Cl substituents.

2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline

Structure : Replaces the thiazole with a 1,2,4-oxadiazole ring and incorporates a thienyl group.

Properties :

(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl] Oxime

Structure: Complex scaffold with a pyrazole core, phenoxy group, and chloro-thiazolylmethyl oxime. Crystallography:

- Crystal System : Triclinic, space group P1.

- Unit Cell : a = 8.114 Å, α = 102.7°, highlighting steric demands of substituents .

Comparison : - The pyrazole and oxime groups introduce additional hydrogen-bonding sites, contrasting with the simpler aniline backbone of the target compound.

- Chlorine on the thiazole may enhance biological activity (e.g., antimicrobial potency) compared to non-halogenated analogs .

Biological Activity

3-Methyl-5-(1,3-thiazol-5-yl)aniline is an organic compound characterized by its thiazole ring, which contributes to its unique biological properties. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its potential as an enzyme inhibitor and receptor modulator. This article presents an overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

The structural formula of 3-Methyl-5-(1,3-thiazol-5-yl)aniline includes a thiazole ring fused with an aniline moiety. The presence of both sulfur and nitrogen in the thiazole ring enhances its reactivity and interaction with biological targets.

The biological activity of 3-Methyl-5-(1,3-thiazol-5-yl)aniline primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in drug development where enzyme modulation is desired.

- Receptor Modulation : It interacts with receptors, potentially altering signaling pathways and influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that 3-Methyl-5-(1,3-thiazol-5-yl)aniline exhibits significant antimicrobial properties against various bacterial and fungal strains.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 4.69 | Moderate |

| Staphylococcus aureus | 5.64 | Moderate |

| Candida albicans | 16.69 | Moderate to Good |

| Bacillus subtilis | 2.33 | Good |

These results indicate that the compound can be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In a study focusing on structure-activity relationships (SAR), derivatives of 3-Methyl-5-(1,3-thiazol-5-yl)aniline were evaluated for their anticancer properties. One derivative showed nanomolar inhibition against CDK9, a critical target in cancer therapy:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound 12u | 12 | CDK9 vs CDK2 >80-fold |

This highlights the potential of this compound in developing selective anticancer agents .

Case Studies

- Inhibition of CDK9 : A series of thiazole derivatives were synthesized and tested for their ability to inhibit CDK9. The most potent compounds demonstrated excellent selectivity and low nanomolar potencies, indicating that modifications to the thiazole structure can significantly enhance biological activity .

- Antimicrobial Efficacy : A comprehensive evaluation of various thiazole derivatives, including 3-Methyl-5-(1,3-thiazol-5-yl)aniline, showed promising antibacterial and antifungal activities. The studies employed both qualitative (zone of inhibition) and quantitative (MIC values) methods to assess efficacy against multiple strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.